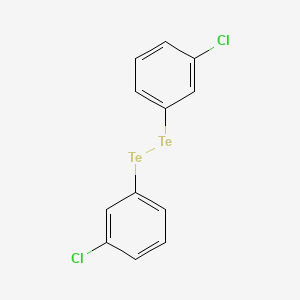
Bis(3-chlorophenyl)ditellane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-chlorophenyl)ditellane is an organotellurium compound characterized by the presence of two 3-chlorophenyl groups attached to a ditellurium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenyl)ditellane typically involves the reaction of 3-chlorophenylmagnesium bromide with tellurium tetrachloride. The reaction proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2C6H4ClMgBr+TeCl4→(C6H4Cl)2Te2+2MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with potential scaling adjustments. Industrial production would likely involve optimization of reaction conditions, purification processes, and safety measures to handle tellurium compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3-chlorophenyl)ditellane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced to form tellurium-containing anions.
Substitution: The 3-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products:
Oxidation: Formation of tellurium dioxide (TeO2).
Reduction: Formation of tellurium anions.
Substitution: Formation of various substituted tellurium compounds.
Wissenschaftliche Forschungsanwendungen
Bis(3-chlorophenyl)ditellane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and use in drug development.
Industry: Utilized in the synthesis of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of bis(3-chlorophenyl)ditellane involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metals and other elements. These interactions can influence the reactivity and stability of the compound, leading to its diverse chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Bis(2-pyridyl)ditellane: Another organotellurium compound with similar structural features.
Bis(4-methylphenyl)ditellane: A related compound with different substituents on the phenyl rings.
Uniqueness: Bis(3-chlorophenyl)ditellane is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and potential applications. The chlorine atoms can participate in additional chemical reactions, providing further functionalization opportunities.
Eigenschaften
CAS-Nummer |
65082-24-8 |
|---|---|
Molekularformel |
C12H8Cl2Te2 |
Molekulargewicht |
478.3 g/mol |
IUPAC-Name |
1-chloro-3-[(3-chlorophenyl)ditellanyl]benzene |
InChI |
InChI=1S/C12H8Cl2Te2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
InChI-Schlüssel |
JRGPANIBDVQWCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[Te][Te]C2=CC=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















